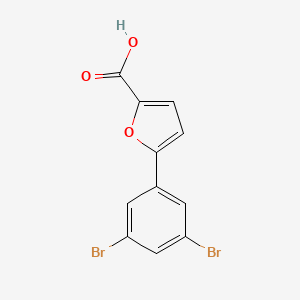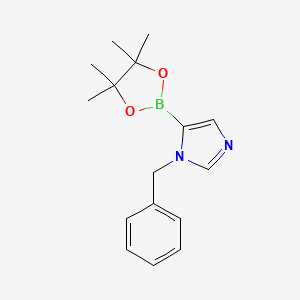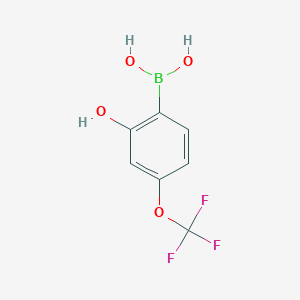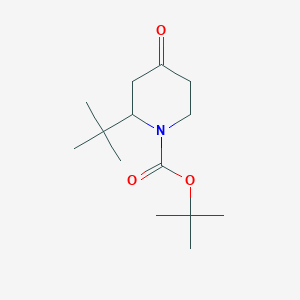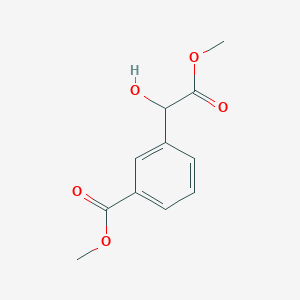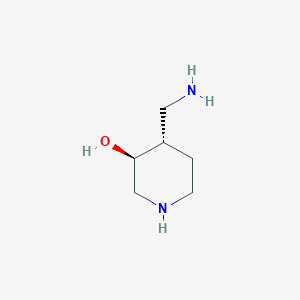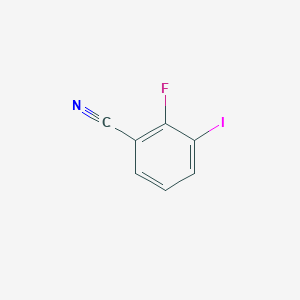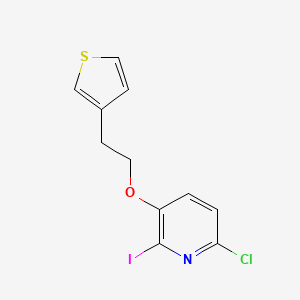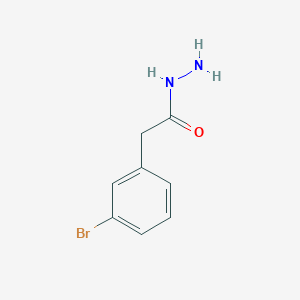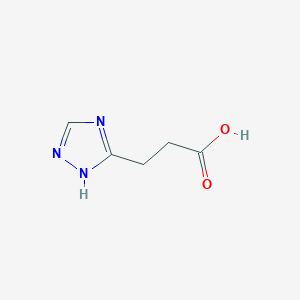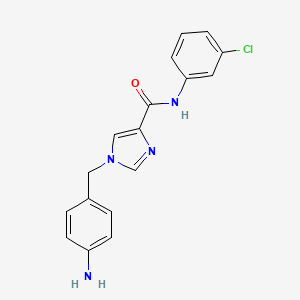
1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide
Descripción general
Descripción
The compound “1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide” is a chemical compound with the molecular formula C17H15ClN4O . It is used extensively in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide” is determined by its molecular formula C17H15ClN4O . Further analysis would require more specific information such as spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For “1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide”, these properties include its molecular weight (326.780 Da) and its molecular formula (C17H15ClN4O) . More specific properties such as melting point, boiling point, and solubility would require additional information.Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide and its derivatives are often synthesized and characterized for various scientific applications. For instance, a compound structurally similar to it was synthesized using 'one-pot' reductive cyclization, highlighting the significance of synthetic methodologies in deriving such complex molecules. This process and the structure of the synthesized compound were elucidated through various spectroscopic techniques (Bhaskar et al., 2019).
Biological Activity and Docking Studies
Carboxamides, including structures analogous to 1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide, are frequently examined for their biological activities. For instance, certain carboxamides have been evaluated for antimicrobial activity and subjected to molecular docking studies, showcasing their potential in biological and pharmacological research (Talupur et al., 2021). Additionally, novel pyrazole carboxamide derivatives have been synthesized and characterized for biological screening activities (Lv et al., 2013).
Catalytic and Synthetic Utility
Compounds similar to 1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide are used in catalytic and synthetic applications. For instance, their utilization in the catalyst-free synthesis of complex heterocyclic structures showcases their importance in synthetic organic chemistry (Shaabani et al., 2014). Moreover, they are involved in the synthesis of various biologically active molecules, indicating their versatility in chemical synthesis (Spoorthy et al., 2021).
Propiedades
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-2-1-3-15(8-13)21-17(23)16-10-22(11-20-16)9-12-4-6-14(19)7-5-12/h1-8,10-11H,9,19H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDTJDTURAQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
